

## In-Depth Technical Guide: 3-Bromo-5chloropyrazine-2-carbonitrile

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Compound of Interest

3-Bromo-5-chloropyrazine-2carbonitrile

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This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and synthesis of **3-Bromo-5-chloropyrazine-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

### **Molecular Structure and Weight**

**3-Bromo-5-chloropyrazine-2-carbonitrile** is a substituted pyrazine derivative with the chemical formula C₅HBrClN₃.[1] Its molecular structure consists of a pyrazine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a nitrile group at the 2-position.

The molecular weight of this compound is calculated from the atomic weights of its constituent elements:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Bromine (Br): 79.904 u

Chlorine (Cl): 35.453 u



• Nitrogen (N): 14.007 u

Calculation:  $(5 \times 12.011) + (1 \times 79.904) + (1 \times 35.453) + (3 \times 14.007) = 218.44 \text{ g/mol}$ 

#### **Physicochemical Properties**

A summary of key physicochemical data for **3-Bromo-5-chloropyrazine-2-carbonitrile** is presented in the table below. This information is crucial for its application in experimental settings, particularly for solubility and reaction condition considerations.

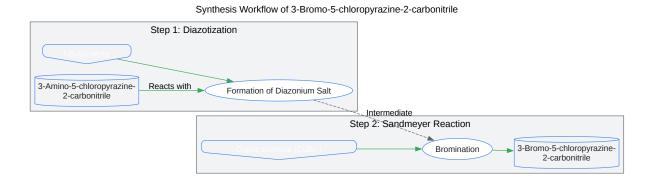
Property	Value	Reference
Molecular Formula	C₅HBrClN₃	[1]
Molecular Weight	218.44 g/mol	
CAS Number	440124-25-4	[1]
LogP	1.77	[1]
Polar Surface Area	49.57 Ų	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Molar Refractivity	39.466 cm <sup>3</sup>	[1]
Vapour Pressure	0.001 mmHg at 25°C	[1]
Enthalpy of Vaporization	54.956 kJ/mol	[1]

## **Synthesis and Experimental Protocols**

The synthesis of **3-Bromo-5-chloropyrazine-2-carbonitrile** is typically achieved through a Sandmeyer-type reaction, starting from **3-Amino-5-chloropyrazine-2-carbonitrile**.[2][3] This process involves two key steps: diazotization of the primary amine, followed by the introduction of the bromine atom.

# Experimental Workflow: Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile





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Caption: Synthetic pathway for **3-Bromo-5-chloropyrazine-2-carbonitrile**.

#### **Detailed Methodology**

- Diazotization: 3-Amino-5-chloropyrazine-2-carbonitrile is dissolved in a suitable organic solvent. To this solution, a diazotizing agent such as tert-butyl nitrite is added, typically at a reduced temperature to control the reaction rate and prevent the decomposition of the intermediate diazonium salt.[3] The reaction mixture is stirred until the formation of the diazonium salt is complete.
- Sandmeyer Reaction: A solution of a bromide salt, such as cupric bromide (CuBr<sub>2</sub>), is prepared.[3] The previously formed diazonium salt solution is then added to the bromide salt solution. This leads to the replacement of the diazonium group with a bromine atom, yielding the desired product, **3-Bromo-5-chloropyrazine-2-carbonitrile**.
- Work-up and Purification: Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and



the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography to obtain the final compound with high purity.

### **Applications in Research and Drug Development**

While specific biological activities of **3-Bromo-5-chloropyrazine-2-carbonitrile** are not extensively documented, its structural features make it a valuable building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a versatile precursor for the synthesis of more complex molecules. The presence of three distinct functional groups—a nitrile and two different halogen atoms—at specific positions allows for regioselective modifications, making it an attractive scaffold for creating libraries of compounds for drug discovery programs. For instance, related pyrazine compounds have been investigated for their potential as antiviral and antimycobacterial agents.

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   [https://www.benchchem.com/product/b1288335#3-bromo-5-chloropyrazine-2-carbonitrile-molecular-weight]

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